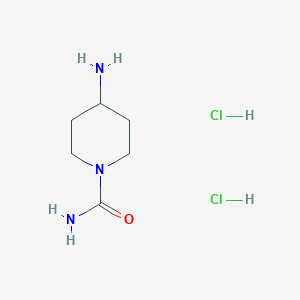

4-Aminopiperidine-1-carboxamide dihydrochloride

Description

Its structure, confirmed via SMILES (C1CN(CCC1N)C(=O)N) and InChIKey (AHZIDBXGSJQKLX-UHFFFAOYSA-N), suggests a polar, water-soluble compound due to the dihydrochloride salt form . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its amine and amide functionalities for drug synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminopiperidine-1-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH/c7-5-1-3-9(4-2-5)6(8)10;;/h5H,1-4,7H2,(H2,8,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZFMXHDHVVYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-60-1 | |

| Record name | 4-aminopiperidine-1-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-1-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-aminopiperidine with a carboxylating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include lactams, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Pharmaceutical Development

4-Aminopiperidine-1-carboxamide dihydrochloride plays a crucial role as an intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders, metabolic syndromes, and various cancers.

- Neurological Disorders : The compound is utilized in designing drugs that target receptors involved in neurological functions, particularly in developing antagonists for the cannabinoid receptor 1 (CB1). For instance, compounds derived from 4-aminopiperidine have shown promise in treating conditions like obesity and diabetes by modulating CB1 receptor activity .

- Cancer Treatment : Research indicates that derivatives of 4-aminopiperidine exhibit anti-tumor properties. They are being studied for their ability to inhibit angiogenesis and treat inflammatory disorders, including arthritis .

Biochemical Research

In biochemical applications, 4-Aminopiperidine-1-carboxamide dihydrochloride is employed as a tool for studying enzyme inhibitors.

- Enzyme Modulation : The compound aids researchers in exploring potential treatments by modulating enzyme activity related to various diseases. It has been instrumental in developing selective inhibitors that can effectively target specific pathways involved in disease progression .

Material Science

The incorporation of 4-Aminopiperidine-1-carboxamide dihydrochloride into polymers has been investigated to enhance material properties.

- Polymer Applications : By integrating this compound into polymer matrices, researchers aim to improve the durability and functionality of materials used in various industrial applications . This includes creating advanced materials with enhanced mechanical properties and resistance to environmental factors.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various methods for detecting and quantifying substances.

- Reagent Use : It is utilized in techniques such as chromatography and mass spectrometry, where it helps improve the sensitivity and specificity of analyses conducted on complex mixtures . This application is vital for quality control and research purposes across multiple disciplines.

Agrochemical Formulations

The exploration of 4-Aminopiperidine-1-carboxamide dihydrochloride extends into agrochemicals.

- Pesticides and Herbicides : Researchers are investigating its potential in developing more effective agrochemicals that are environmentally friendly. The compound's ability to modulate biological activity makes it a candidate for creating safer pesticides and herbicides .

Case Studies and Research Findings

Several studies highlight the efficacy of 4-Aminopiperidine-1-carboxamide dihydrochloride derivatives:

These findings illustrate the versatility of 4-Aminopiperidine-1-carboxamide dihydrochloride across multiple fields, underscoring its potential as a valuable compound in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on enzyme systems, modulating their activity through binding interactions. This modulation can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

4-(Aminomethyl)piperidine-1-carboximidamide Dihydrochloride (CAS 162696-05-1)

- Structural Differences: Replaces the carboxamide group with a carboximidamide (C(=NH)NH₂) and adds an aminomethyl (-CH₂NH₂) substituent.

- The aminomethyl group introduces additional basicity, altering pharmacokinetics .

- Molecular Weight : 155.24 g/mol (free base) vs. 232.12 g/mol (target compound with HCl).

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride (CAS 1909336-47-5)

- Structural Differences : Features a ketone (piperidin-2-one) and a methyl group at the 1-position.

- The methyl group may enhance metabolic stability by hindering oxidative degradation .

- Applications : Used in agrochemicals and material science, diverging from the target compound’s pharmaceutical focus.

4-Amino-N-phenylpiperidine-1-carboxamide Hydrochloride

- Structural Differences : Substitutes the carboxamide’s hydrogen with a phenyl group.

- Implications : The aromatic ring increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. The hydrochloride salt (vs. dihydrochloride) provides fewer chloride ions, which may affect ionic strength in formulations .

3-(4-Aminopiperidine-1-carbonyl)phenol Hydrochloride (CAS 1171227-22-7)

- Structural Differences: Introduces a phenolic -OH group at the 3-position.

- Implications: The phenol moiety adds acidity (pKa ~10), enabling pH-dependent solubility. This contrasts with the target compound’s neutral carboxamide, which lacks such ionization .

Salt Form Comparisons: Dihydrochloride vs. Hydrochloride

- Solubility: Dihydrochloride salts (e.g., 4-Aminopiperidine-1-carboxamide dihydrochloride) generally exhibit higher aqueous solubility than hydrochlorides due to increased ionic interactions .

- Molecular Weight: The dihydrochloride form adds two HCl molecules (e.g., 232.12 g/mol vs. 215.12 g/mol for 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride), impacting molar dosing in drug formulations .

Key Physicochemical and Functional Differences

| Compound Name | Functional Groups | Salt Form | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-Aminopiperidine-1-carboxamide | Carboxamide, 4° amine | Dihydrochloride | 232.12 | Pharmaceuticals |

| 4-(Aminomethyl)piperidine-1-carboximidamide | Carboximidamide, aminomethyl | Dihydrochloride | 155.24 (free base) | Enzyme inhibition |

| 4-Amino-N-phenylpiperidine-1-carboxamide | Phenyl, carboxamide | Hydrochloride | Not provided | Drug intermediates |

| 4-(Aminomethyl)-1-methylpiperidin-2-one | Ketone, methyl | Dihydrochloride | 215.12 | Agrochemicals, materials |

Biological Activity

4-Aminopiperidine-1-carboxamide dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

4-Aminopiperidine derivatives, including 4-Aminopiperidine-1-carboxamide dihydrochloride, are associated with a range of biological activities. These include:

- Antiviral properties : Particularly against hepatitis C virus (HCV) and coronaviruses.

- Antifungal activity : Effective against various fungal strains.

- Neuroprotective effects : Potential applications in neurodegenerative diseases.

The biological activity of 4-Aminopiperidine-1-carboxamide dihydrochloride is mediated through various mechanisms, depending on the specific structural characteristics of the compound. Key mechanisms include:

- Inhibition of viral replication : The compound has been shown to inhibit the assembly and release of infectious HCV, acting synergistically with existing antiviral agents like Telaprevir and Daclatasvir .

- Antifungal action : Some derivatives exhibit growth-inhibiting activity against clinically relevant fungal isolates by targeting ergosterol biosynthesis pathways .

- Neuroprotective effects : Research indicates that certain piperidine derivatives can reduce the formation of toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's .

Case Studies

- HCV Inhibition :

- Antifungal Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | EC50 (µM) | CC50 (µM) | Notes |

|---|---|---|---|---|

| Antiviral | HCV | 2.09 - 2.57 | >20 | Synergistic effects with existing antivirals |

| Antifungal | Candida spp., Aspergillus spp. | N/A | N/A | Inhibits ergosterol biosynthesis |

| Neuroprotective | α-Synuclein Aggregation | N/A | N/A | Reduces toxic inclusion formation |

Table 2: Pharmacokinetic Parameters

| Compound ID | Cl (mL/min/kg) | Vd (L/kg) | t1/2 (min) | F (%) |

|---|---|---|---|---|

| Compound 1 | 14 | 0.6 | 80 | 42 |

Q & A

Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing 4-Aminopiperidine-1-carboxamide dihydrochloride to maximize yield and purity? A: Optimal synthesis involves reacting piperidine derivatives with isopropylamine and carboxylic acid precursors in solvents like methanol or tetrahydrofuran (THF) under inert atmospheres. Catalysts (e.g., palladium or acid/base catalysts) enhance reaction efficiency. Post-synthesis purification via crystallization or column chromatography is critical for ≥95% purity. For dihydrochloride salt formation, stoichiometric HCl addition during the final step ensures proper salt formation. Yield optimization requires precise temperature control (e.g., 60–80°C) and reaction time monitoring (typically 12–24 hours) .

Structural Characterization

Q: Which spectroscopic methods are most effective for characterizing the structural integrity of 4-Aminopiperidine-1-carboxamide dihydrochloride? A:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the piperidine ring structure, amine protons (~δ 1.5–2.5 ppm), and carboxamide carbonyl signals (~δ 165–175 ppm).

- HPLC: Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity and identifies polar impurities.

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 221.73) and salt adducts .

By-Product Analysis

Q: How can researchers identify and resolve synthetic by-products formed during preparation? A: By-products (e.g., N-oxides or unreacted intermediates) are identified using LC-MS and 2D-NMR (COSY, HSQC). Adjusting reaction stoichiometry, reducing excess HCl, or introducing scavenger agents (e.g., molecular sieves) minimizes by-products. Recrystallization in ethanol/water mixtures (1:3 v/v) effectively removes hydrophilic impurities .

Biological Mechanism Elucidation

Q: What strategies elucidate the mechanism of action in modulating acetylcholine signaling? A:

- In Vitro Assays: Radioligand binding studies (e.g., [³H]-acetylcholine displacement) quantify receptor affinity.

- Molecular Docking: Computational models (AutoDock Vina) predict binding poses within nicotinic acetylcholine receptor subunits.

- siRNA Knockdown: Silencing receptor subunits in neuronal cell lines reveals functional dependencies .

Safety Protocols

Q: What safety precautions are recommended for handling this compound? A:

- PPE: Wear nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation.

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10 minutes .

Data Contradiction Resolution

Q: How should contradictory findings about biological activity across experimental models be addressed? A:

- Reproducibility Checks: Validate protocols using standardized cell lines (e.g., SH-SY5Y for neuroactivity).

- Model Validation: Compare results across in vitro (cell-based), ex vivo (tissue slice), and in vivo (rodent) systems.

- Meta-Analysis: Pool data from independent studies to identify confounding variables (e.g., solvent choice or assay pH) .

Scale-Up Challenges

Q: What factors are critical when scaling synthesis from lab to pilot plant? A:

- Solvent Volume: Optimize solvent-to-substrate ratios to reduce waste (e.g., THF recycling).

- Temperature Control: Implement jacketed reactors for uniform heat distribution.

- Purification Scalability: Replace column chromatography with continuous crystallization or membrane filtration .

Stability and Storage

Q: What storage conditions maintain long-term stability? A: Store in airtight, light-resistant containers with desiccants (silica gel) at –20°C. Periodic stability testing via HPLC ensures no degradation (e.g., hydrolysis of the carboxamide group) over 12–24 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.